molecular formula C18H27BrClN3OSi B1449893 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1392804-15-7

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1449893
CAS RN: 1392804-15-7
M. Wt: 444.9 g/mol
InChI Key: OSQDMXXINHBHBJ-UHFFFAOYSA-N
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Description

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H27BrClN3OSi and its molecular weight is 444.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrrolopyrimidine Derivatives:

    • Hinshaw et al. (1969) discussed the synthesis of certain 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines, which are related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics. This study included the treatment of a 4-chloro derivative with N-bromoacetamide to furnish a 5-bromo derivative, indicating the utility of these compounds in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives with potential biochemical significance (Hinshaw et al., 1969).
  • Cu-Catalyzed Synthesis Approach:

    • Wang et al. (2017) reported a green and simple Cu-catalyzed method for efficiently synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine. This method provides an environmentally friendly and economical approach to produce a variety of pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
  • Antiproliferative and Antiviral Properties:

    • Swayze et al. (1992) explored the synthesis and biological evaluation of certain acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine Nucleoside Analogs. These compounds are related to nucleoside antibiotics like toyocamycin and sangivamycin and were tested for antiproliferative and antiviral activities (Swayze et al., 1992).
  • Chemistry of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives:

    • Rahimizadeh et al. (2007) discussed the synthesis of derivatives from a compound similar to 5-bromo-2,4-dichloro-6-methylpyrimidine. This study contributes to the understanding of the synthesis pathways and potential applications of similar pyrimidine derivatives (Rahimizadeh et al., 2007).
  • Crystal Structures of Derivatives:

    • Asaftei et al. (2009) synthesized and analyzed the crystal structures of 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine. This research adds valuable insights into the structural aspects of such derivatives (Asaftei et al., 2009).

properties

IUPAC Name

[4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrClN3OSi/c1-18(2,3)25(4,5)24-13-8-6-12(7-9-13)23-11-15(19)14-10-21-17(20)22-16(14)23/h10-13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQDMXXINHBHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrClN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110462
Record name 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1392804-15-7
Record name 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

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